2,3,4-Trihydroxybenzophenone
2,3,4-Trihydroxybenzophenone
2,3,4-Trihydroxybenzophenone is a hydroxylated benzophenone UV filter and has been quantitated in sea water samples by dispersive liquid-liquid microextraction followed by GC-MS. Estrogenic activity of 2,3,4-trihydroxybenzophenone has been tested by yeast-two hybrid assay.
2,3,4-trihydroxbenzophenone is a benzenetriol that is benzophenone in which one of the phenyl groups is substituted by hydroxy groups at positions 2, 3, and 4. It is a redox mediator. It has a role as a quorum sensing inhibitor, an EC 1.14.18.1 (tyrosinase) inhibitor, a human urinary metabolite, a rat metabolite and a drug metabolite. It is a hydroxybenzophenone and a benzenetriol.
2,3,4-trihydroxbenzophenone is a benzenetriol that is benzophenone in which one of the phenyl groups is substituted by hydroxy groups at positions 2, 3, and 4. It is a redox mediator. It has a role as a quorum sensing inhibitor, an EC 1.14.18.1 (tyrosinase) inhibitor, a human urinary metabolite, a rat metabolite and a drug metabolite. It is a hydroxybenzophenone and a benzenetriol.
Brand Name:
Vulcanchem
CAS No.:
1143-72-2
VCID:
VC20945383
InChI:
InChI=1S/C13H10O4/c14-10-7-6-9(12(16)13(10)17)11(15)8-4-2-1-3-5-8/h1-7,14,16-17H
SMILES:
C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)O)O
Molecular Formula:
C13H10O4
Molecular Weight:
230.22 g/mol
2,3,4-Trihydroxybenzophenone
CAS No.: 1143-72-2
Cat. No.: VC20945383
Molecular Formula: C13H10O4
Molecular Weight: 230.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,3,4-Trihydroxybenzophenone is a hydroxylated benzophenone UV filter and has been quantitated in sea water samples by dispersive liquid-liquid microextraction followed by GC-MS. Estrogenic activity of 2,3,4-trihydroxybenzophenone has been tested by yeast-two hybrid assay. 2,3,4-trihydroxbenzophenone is a benzenetriol that is benzophenone in which one of the phenyl groups is substituted by hydroxy groups at positions 2, 3, and 4. It is a redox mediator. It has a role as a quorum sensing inhibitor, an EC 1.14.18.1 (tyrosinase) inhibitor, a human urinary metabolite, a rat metabolite and a drug metabolite. It is a hydroxybenzophenone and a benzenetriol. |
|---|---|
| CAS No. | 1143-72-2 |
| Molecular Formula | C13H10O4 |
| Molecular Weight | 230.22 g/mol |
| IUPAC Name | phenyl-(2,3,4-trihydroxyphenyl)methanone |
| Standard InChI | InChI=1S/C13H10O4/c14-10-7-6-9(12(16)13(10)17)11(15)8-4-2-1-3-5-8/h1-7,14,16-17H |
| Standard InChI Key | HTQNYBBTZSBWKL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)O)O |
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